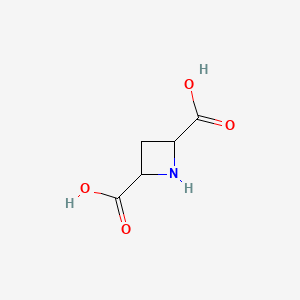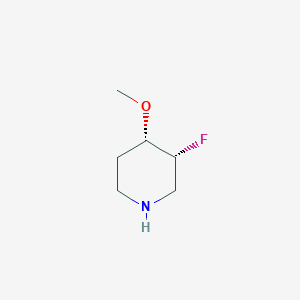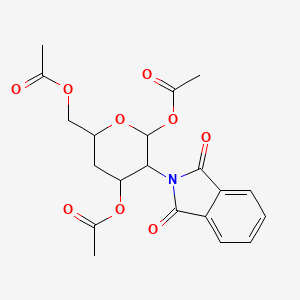
(2R,4S)-azetidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸は、医薬品化学の分野で大きな関心を集めているキラルな非タンパク質アミノ酸です。 この化合物は、メタボトロピックグルタミン酸受容体(mGlu受容体)を選択的に標的にすることが知られており、これらの受容体サブタイプを研究するための貴重なツールとなっています 。 (2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸の分子式はC5H7NO4であり、分子量は145.11 g/molです .
2. 製法
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸の合成には、通常、入手しやすい出発物質から始まるいくつかのステップが含まれます反応条件には、環化とそれに続く官能基化のステップを促進するために、強酸または強塩基を使用することがよくあります .
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸の工業的生産方法はあまり報告されていませんが、連続フロー反応器の使用や効率的な精製技術など、スケールアップのための最適化を伴う同様の合成ルートを含む可能性があります。
3. 化学反応の分析
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応するオキソ誘導体を形成することができます。
還元: 還元反応では、カルボキシル基をアルコールやその他の官能基に変換できます。
置換: アゼチジン環は、1つ以上の水素原子が他の官能基に置き換えられる置換反応を起こすことができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸は、さまざまな科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また不斉合成におけるキラル補助剤として使用されます。
生物学: この化合物は、さまざまな神経学的プロセスに関与するmGlu受容体の研究に使用されています。
医学: 潜在的な治療的用途に関する研究には、mGlu受容体を標的とする薬物の開発のためのリード化合物としての使用が含まれます。
準備方法
The synthesis of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid involves several steps, typically starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps .
Industrial production methods for (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid are less commonly reported, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.
化学反応の分析
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in studies of mGlu receptors, which are involved in various neurological processes.
Medicine: Research into potential therapeutic applications includes its use as a lead compound for developing drugs targeting mGlu receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸の作用機序は、主にメタボトロピックグルタミン酸受容体との相互作用に関与しています。これらの受容体に結合することで、この化合物はそれらの活性を調節し、細胞内のさまざまなシグナル伝達経路に影響を与えることができます。 この調節は、神経伝達物質の放出、シナプス可塑性、その他の細胞プロセスに影響を与える可能性があります .
6. 類似の化合物との比較
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸は、次のような他の類似の化合物と比較することができます。
(2R,4R)-4-メチルピペリジン-2-カルボン酸: 異なる官能基と生物学的活性を有する別のキラルアミノ酸.
(2R,4R)-3-(3-メルカプトプロピオニル)チアゾリジン-4-カルボン酸: 降圧作用を持つ可能性のある化合物.
(2R,4R)-2-アルキル-3-(2-メルカプトベンゾイル)チアゾリジン-4-カルボン酸: アンジオテンシン変換酵素阻害作用で知られています.
(2R,4R)-(+)-アゼチジン-2,4-ジカルボン酸の独自性は、mGlu受容体を特異的に標的とする点にあり、これは、異なる生物学的標的と活性を有する他の類似の化合物とは異なります。
類似化合物との比較
(2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid can be compared to other similar compounds, such as:
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Another chiral amino acid with different functional groups and biological activities.
(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acid: A compound with potential antihypertensive properties.
(2R,4R)-2-Alkyl-3-(2-Mercaptobenzoyl)Thiazolidine-4-Carboxylic Acid: Known for its inhibitory action on angiotensin-converting enzyme.
The uniqueness of (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid lies in its specific targeting of mGlu receptors, which distinguishes it from other similar compounds with different biological targets and activities.
特性
IUPAC Name |
azetidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIGOFRIJJUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)


![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)





![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)


